REACTION_CXSMILES
|
O=[C:2]1[CH2:6][S:5][C:4]([NH:7][C:8](=[O:10])[CH3:9])=[N:3]1.O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:2]1[N:3]=[C:4]([NH:7][C:8](=[O:10])[CH3:9])[S:5][CH:6]=1
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
O=C1N=C(SC1)NC(C)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue is poured onto ice-H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic phase is washed with a saturated solution of NaHCO3 (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (DCM/MeOH, 99:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(SC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |